2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
Target of Action
The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and other xenobiotic responses .
Mode of Action
The compound acts as an agonist for the CAR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the CAR, activating it . This activation leads to the translocation of CAR to the nucleus and the subsequent expression of the CYP2B6 gene .
Biochemical Pathways
The activation of CAR leads to the expression of the CYP2B6 gene . The CYP2B6 enzyme, encoded by this gene, is part of the cytochrome P450 superfamily of enzymes. These enzymes catalyze many reactions involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Result of Action
The activation of CAR and the subsequent expression of the CYP2B6 gene can have various molecular and cellular effects. For instance, it can lead to the metabolism of certain drugs, affecting their efficacy and toxicity . .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
The effects of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide on cells are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to display broad-spectrum antiproliferative activity against various cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone to yield the imidazo[2,1-b]thiazole core. The final step involves the acylation of the imidazo[2,1-b]thiazole with 2-fluoroaniline under appropriate conditions .
Chemical Reactions Analysis
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Comparison with Similar Compounds
Compared to other imidazo[2,1-b]thiazole derivatives, 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide stands out due to its unique combination of a chlorophenyl and fluorophenyl moiety. This structural feature enhances its biological activity and selectivity. Similar compounds include:
- 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbonitrile
- 4-fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methanone
- 3-(4-ethoxy-phenyl)-5-phenyl-imidazo[2,1-b]thiazol-6-yl)methanone .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3OS/c20-13-7-5-12(6-8-13)17-10-24-14(11-26-19(24)23-17)9-18(25)22-16-4-2-1-3-15(16)21/h1-8,10-11H,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZJMXXRLSIFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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